molecular formula C6H4F3N B067923 3,4,5-Trifluoroaniline CAS No. 163733-96-8

3,4,5-Trifluoroaniline

Cat. No. B067923
M. Wt: 147.1 g/mol
InChI Key: SZRDJHHKIJHJHQ-UHFFFAOYSA-N
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Description

3,4,5-Trifluoroaniline (CAS number 163733-96-8) is an aniline building block with three fluorine atoms at 3-, 4-, and 5-positions . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis .


Synthesis Analysis

3,4,5-Trifluoroaniline can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination . It may be used to synthesize various compounds such as (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trifluoroaniline is C6H4F3N . The InChI string is InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 .


Chemical Reactions Analysis

3,4,5-Trifluoroaniline may be used to synthesize: (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene . Other potential reactions are not specified in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trifluoroaniline is 147.10 g/mol . It has a density of 1.4±0.1 g/cm³ . The boiling point is 200.4±35.0 °C at 760 mmHg . The vapor pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol . The flash point is 82.4±18.7 °C .

Scientific Research Applications

Thermophysical Property Data Analysis

Scientific Field

Physical Chemistry

Application Summary

3,4,5-Trifluoroaniline is used in the generation of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .

Methods of Application

These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

3,4,5-Trifluoroaniline is often used as an electron-deficient aniline for substrate scope study in organic synthesis .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis being performed .

Results

The outcomes of these syntheses can also vary widely, but the use of 3,4,5-Trifluoroaniline often enables the creation of novel organic compounds .

Cytochrome P450 2E1/2A6-Selective Inhibition

Scientific Field

Biochemistry

Application Summary

3,4,5-Trifluoroaniline and other halogenated anilines have been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes .

Methods of Application

This involves the use of 3,4,5-Trifluoroaniline in biochemical assays to study the inhibition of specific cytochrome P450 enzymes .

Results

The results of these studies can provide valuable insights into the metabolic processes involving these enzymes and potential strategies for their inhibition .

Synthesis of Diazene Derivatives

Application Summary

3,4,5-Trifluoroaniline may be used to synthesize (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene .

Results

Electron Deficient Aniline for Substrate Scope Study

Application Summary

3,4,5-Trifluoroaniline is often used as an electron deficient aniline for substrate scope study in organic synthesis .

Results

Synthesis of 2,5-dibromo-3,4,5-trifluoroaniline

Application Summary

3,4,5-Trifluoroaniline may be used to synthesize 2,5-dibromo-3,4,5-trifluoroaniline .

Results

Synthesis of 3,4,5-trifluoro-2,6-diiodoaniline

Application Summary

3,4,5-Trifluoroaniline may be used to synthesize 3,4,5-trifluoro-2,6-diiodoaniline .

properties

IUPAC Name

3,4,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDJHHKIJHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369320
Record name 3,4,5-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoroaniline

CAS RN

163733-96-8
Record name 3,4,5-Trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163733-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation in the condensed phase of all the fluoroanilines, with the exception of the 2,3,5-trifluoroaniline compound, were derived from …
Number of citations: 44 pubs.acs.org
S Van Brandt, FJR Rombouts… - European Journal of …, 2012 - Wiley Online Library
A simple and scalable procedure to introduce alcohols selectively at the 3‐position of 3,4,5‐trifluoroaniline is described. The procedure uses powdered NaOH as base and catalytic 15‐…
Y Ohashi, T Kato, K Yamada, T Mizutani… - Journal of health …, 2006 - jstage.jst.go.jp
Nine halogenated anilines, consisting of di-and tri-substituted fluoro-, chloro-, and bromoanilines, were subjected to analysis of their cytochrome P450 (CYP) 2E1/2A6-selective …
Number of citations: 1 www.jstage.jst.go.jp
X Zhang, M Fu, F Zou, J Hao, Y Qu, W Hu… - New Journal of …, 2019 - pubs.rsc.org
Fluorine-containing explosives have potential applications in rocket propellant and explosive formulations because they produce a large number of products with a smaller molecular …
Number of citations: 6 pubs.rsc.org
SA Prikhod'ko, NY Adonin, VN Parmon - Tetrahedron Letters, 2010 - Elsevier
The ionic liquid [bmim]Br as an alternative medium for the catalytic cleavage of aromatic C–F and C–Cl bonds - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals …
Number of citations: 23 www.sciencedirect.com
SK Yadav, SS Mahapatra, JW Cho, HC Park… - Fibers and Polymers, 2009 - Springer
Multi-walled carbon nanotubes (MWNTs) nanocomposites with the polymer matrix composed of blends of poly(vinylidene fluoride) (PVDF) and polyurethane (PU) were prepared via …
Number of citations: 29 link.springer.com
JW Cho - … of International Conference on Intelligent Unmanned …, 2009 - ojs.unsysdigital.com
The polymer blend nanocomposites of polyurethane (PU)/poly (vinylidene fluoride)(PVDF) including carbon nanotubes (CNTs) were employed for application of dielectric elastomer …
Number of citations: 0 ojs.unsysdigital.com
Y Liu, X Wei, Z Li, J Liu, R Wang, X Hu… - Advanced Optical …, 2018 - Wiley Online Library
Spectral stability and high color rendering index (CRI) remain challenges to high‐performance, solution‐processed white organic light‐emitting devices (WOLEDs) based on two …
Number of citations: 34 onlinelibrary.wiley.com
SM Walter, SH Jungbauer, F Kniep, S Schindler… - Journal of Fluorine …, 2013 - Elsevier
Two polyfluorinated azo-linked halogen-bond donors were synthesized and their relative Lewis acidities were compared to a known dicationic azo-linked halogen-bond donor with …
Number of citations: 46 www.sciencedirect.com
SA Prikhod'kv, NY Adonin, VN Parmon - Russian Chemical Bulletin, 2013 - Springer
A nickel complex-catalyzed hydrodefluorination of acet(pentafluoroanilide) with zinc in ionic liquids resulted in the corresponding 2,3,4,5-tetrafluoro, 3,4,5-trifluoro, and 3,4-difluoro …
Number of citations: 5 link.springer.com

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